molecular formula C15H24BN3O2 B596223 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine CAS No. 1309981-38-1

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Cat. No. B596223
M. Wt: 289.186
InChI Key: JKMFZLYCHPGXEZ-UHFFFAOYSA-N
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Description

The compound “1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” is a chemical compound. It contains a piperazine ring, which is a heterocyclic amine, attached to a pyridine ring through a boronate ester linkage . The boronate ester part of the molecule is derived from 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .


Synthesis Analysis

The synthesis of such compounds typically involves borylation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using computational methods such as Density Functional Theory (DFT). For instance, the B3LYP/6-311G (2d, p) method can be used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined experimentally or predicted computationally. For instance, the refractive index, boiling point, and density of the compound can be measured . The compound is also known to be moisture sensitive .

Safety And Hazards

The compound may be considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation and is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3, Water-react 2 . It should be stored away from oxidizing agents and ignition sources .

Future Directions

The compound and its derivatives have potential applications in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . They can also be used in the synthesis of intermediates for generating conjugated copolymers .

properties

IUPAC Name

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-13(18-12)19-10-8-17-9-11-19/h5-7,17H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMFZLYCHPGXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671333
Record name 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

CAS RN

1309981-38-1
Record name 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309981-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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